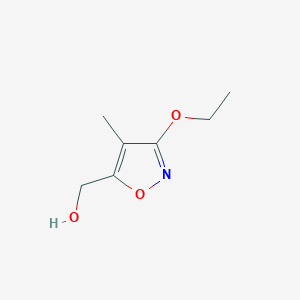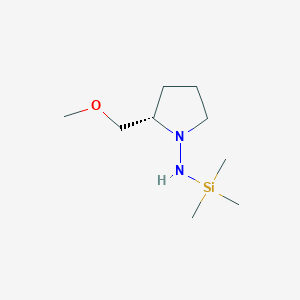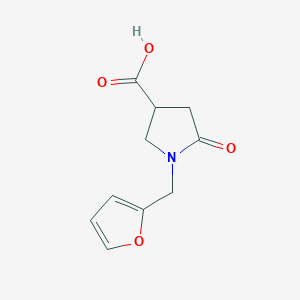
1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of derivatives similar to 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and amino alcohols, demonstrating the versatility in introducing substituents into the pyrrolidin-2-one nucleus, which is crucial for creating compounds with enhanced biological activity (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using spectroscopic techniques such as 1H NMR and IR spectrometry. Characteristic peaks in the 1H NMR spectra, alongside IR spectra containing bands of stretching vibrations of various functional groups, indicate the formation of the desired derivatives. This detailed analysis helps in confirming the successful synthesis and understanding the structural features of these molecules (Rubtsova et al., 2020).
科学的研究の応用
Synthesis and Derivatives
1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives are explored in the field of organic chemistry, primarily in the synthesis of various bioactive compounds. For example, Rubtsova et al. (2020) studied the synthesis of derivatives by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino alcohols. These derivatives are significant for their potential as medicinal molecules due to the structural flexibility of pyrrolidin-2-ones (Rubtsova et al., 2020).
Catalytic Processes
In catalytic chemistry, this compound is used in studies exploring chemoselective C–H and C–Br activation in Heck reactions. Patra et al. (2010) demonstrated the use of Pd(II)-catalyzed alkenylation of methyl 1-(2-bromoaryl)-3-(2-furyl/thienyl)-5-oxopyrrolidine-2-carboxylate derivatives, showing the compound's utility in complex organic syntheses (Patra, Ray, & Kar, 2010).
Pharmaceutical Research
This compound's derivatives are also explored for pharmaceutical applications. Tumosienė et al. (2019) synthesized novel derivatives and evaluated their antioxidant activities, discovering some compounds with potent antioxidant properties, superior to known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Biophysical Research
In biophysical research, derivatives of this compound are used in the development of molecular probes. Dobrynin et al. (2021) suggested a new method for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a stable radical used in magnetic resonance imaging and spectroscopy (Dobrynin et al., 2021).
Maillard-type Reactions
Hofmann (2005) studied the formation of colored compounds through Maillard-type reactions involving 2-furaldehyde and amino acids, indicating the compound's role in food chemistry and potential applications in flavor and color development (Hofmann, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9-4-7(10(13)14)5-11(9)6-8-2-1-3-15-8/h1-3,7H,4-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWHHUCJMAPGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380450 | |
| Record name | 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175136-93-3 | |
| Record name | 1-(2-Furanylmethyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



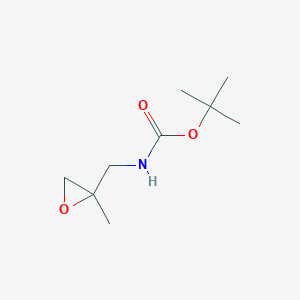
![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)
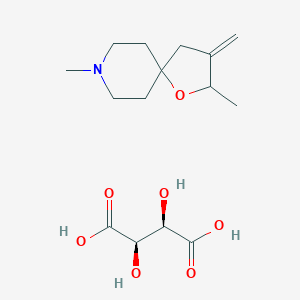
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
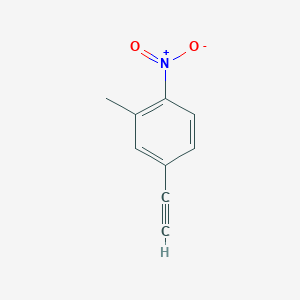
![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)


